

In Vitro Efficacy of Natamycin (E235): Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: E235

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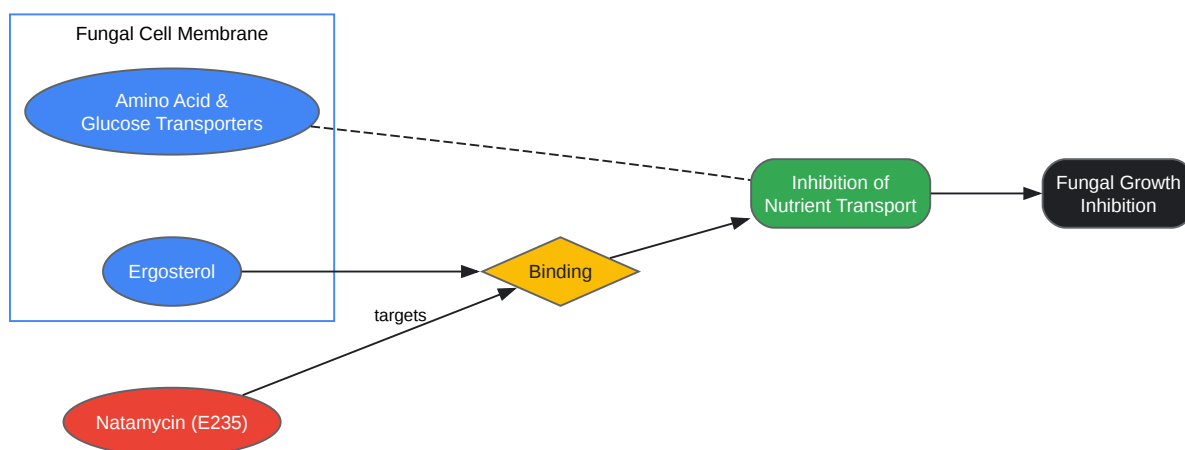
For Researchers, Scientists, and Drug Development Professionals

Introduction

Natamycin (**E235**), a polyene macrolide antifungal agent produced by *Streptomyces natalensis*, is widely utilized as a natural preservative in the food industry and in clinical settings for the treatment of fungal infections.^[1] Its efficacy stems from its ability to specifically bind to ergosterol, a primary sterol component of fungal cell membranes. This interaction disrupts membrane integrity and function, ultimately leading to fungal cell death.^{[2][3][4]} Unlike some other polyene antifungals, natamycin's primary mechanism is not through the formation of pores in the cell membrane but rather by inhibiting amino acid and glucose transport, leading to a loss of nutrient transport.^[2] This application note provides detailed protocols for key in vitro assays to evaluate the efficacy of natamycin against various fungal species, along with a summary of reported quantitative data.

Mechanism of Action

Natamycin exerts its antifungal effect by binding to ergosterol within the fungal cell membrane. This binding is specific and reversible, and it disrupts the normal function of membrane proteins involved in nutrient transport.^{[1][2]} This disruption leads to the inhibition of fungal growth. The specificity for ergosterol contributes to natamycin's selective toxicity towards fungi, as mammalian cells contain cholesterol instead of ergosterol in their membranes.^[1]



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Caption: Mechanism of action of Natamycin.

Key In Vitro Efficacy Assays

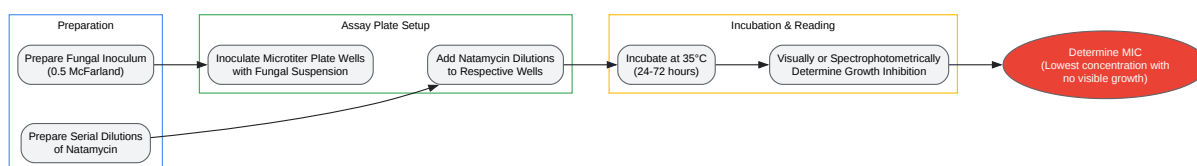
Several in vitro assays are crucial for determining the antifungal efficacy of natamycin. These include:

- Minimum Inhibitory Concentration (MIC) Assay: Determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
- Time-Kill Curve Assay: Evaluates the rate at which an antifungal agent kills a microorganism over time.
- Biofilm Eradication Assay: Assesses the ability of an antifungal agent to eliminate established microbial biofilms.

I. Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, is the gold standard for determining the MIC of antifungal agents.

Experimental Workflow: MIC Assay



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Caption: Workflow for MIC determination.

Protocol: Broth Microdilution MIC Assay for Yeasts (adapted from CLSI M27)

1. Materials:

- Natamycin (**E235**) powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Fungal isolate (e.g., *Candida albicans*)
- Sabouraud Dextrose Agar (SDA) plates
- Sterile saline (0.85%)
- Spectrophotometer
- 0.5 McFarland turbidity standard

- Pipettes and sterile tips
- Incubator (35°C)

2. Procedure:

- Stock Solution Preparation: Prepare a stock solution of natamycin in DMSO. For example, dissolve 16 mg of natamycin in 1 mL of DMSO to get a 16,000 µg/mL stock.
- Inoculum Preparation:
 - Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.
 - Select several colonies and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 - Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of $1-5 \times 10^3$ CFU/mL.
- Plate Preparation:
 - Prepare serial twofold dilutions of the natamycin stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.03 to 16 µg/mL.
 - Dispense 100 µL of each natamycin dilution into the wells of the test microtiter plate.
 - Add 100 µL of the prepared fungal inoculum to each well.
 - Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- Reading the MIC: The MIC is the lowest concentration of natamycin at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to

the growth control, as determined visually or with a spectrophotometer.

Protocol: Broth Microdilution MIC Assay for Filamentous Fungi (adapted from CLSI M38)

The protocol for filamentous fungi is similar to that for yeasts, with the primary difference being the preparation of the inoculum.

- Inoculum Preparation:
 - Grow the mold on potato dextrose agar (PDA) at 35°C for 7 days to encourage sporulation.
 - Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
 - Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
 - Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to an optical density that corresponds to a desired conidial concentration (typically 0.4×10^4 to 5×10^4 CFU/mL in the final well).

The subsequent steps of plate preparation, incubation (typically 48-72 hours), and reading are similar to the yeast protocol.

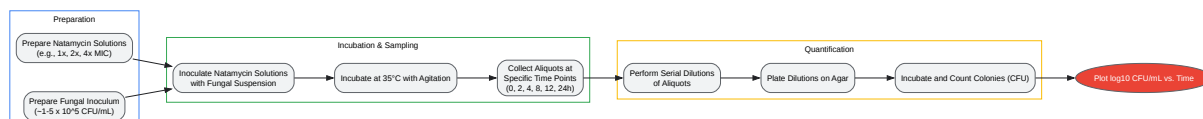
Summary of Natamycin MIC Data

Fungal Species	Natamycin MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Aspergillus flavus	1 - >64	16 - 32	32 - 64	[5][6]
Aspergillus fumigatus	1 - 8	4	4	[2]
Aspergillus niger	1 - 8	-	-	[2]
Candida albicans	100% inhibition at 5% concentration	-	-	[7][8]
Fusarium spp.	2 - 8	4	4 - 8	[5][9]
Penicillium chrysogenum	-	-	-	Data not readily available
Saccharomyces cerevisiae	-	-	-	Data not readily available
Foodborne Molds (Penicillium expansum)	Complete inhibition at 2-16	-	-	[10]
Foodborne Molds (Aspergillus parasiticus)	>7.5	-	-	[10]

II. Time-Kill Curve Assay

This assay provides information on the fungicidal or fungistatic activity of an antifungal agent over time.

Experimental Workflow: Time-Kill Assay



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Caption: Workflow for time-kill curve analysis.

Protocol: Time-Kill Curve Assay

1. Materials:

- Same materials as for the MIC assay.
- Sterile tubes or flasks for incubation.
- Shaking incubator.
- Sterile diluent (e.g., saline or PBS).
- Agar plates (e.g., SDA or PDA).

2. Procedure:

- Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 medium to a final concentration of approximately 1-5 x 10⁵ CFU/mL.
- Assay Setup:
 - Prepare tubes or flasks containing RPMI-1640 medium with desired concentrations of natamycin (e.g., 1x, 2x, 4x, and 8x the MIC).
 - Include a growth control tube without natamycin.

- Inoculate each tube with the prepared fungal suspension.
- Incubation and Sampling:
 - Incubate the tubes at 35°C with constant agitation.
 - At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
- Quantification:
 - Perform serial tenfold dilutions of each aliquot in sterile diluent.
 - Plate a known volume of each dilution onto agar plates.
 - Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
 - Count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.
- Data Analysis:
 - Calculate the CFU/mL for each time point and concentration.
 - Plot the log₁₀ CFU/mL versus time for each natamycin concentration and the growth control.
 - A ≥ 3 -log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

Summary of Natamycin Time-Kill Data

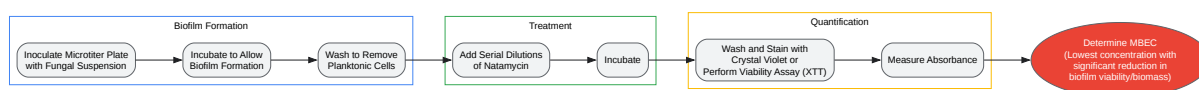
Fungal Species	Natamycin Concentration	Time (hours)	Log ₁₀ Reduction in CFU/mL	Reference(s)
Aspergillus fumigatus	Liposomal Amphotericin B (comparator)	-	Fungicidal	[11]
Candida albicans	5% suspension	7 days	All cultures negative	[8]

Note: Specific time-kill kinetic data for natamycin is limited in publicly available literature. The provided data indicates a fungicidal effect but lacks detailed time-course information.

III. Biofilm Eradication Assay (MBEC)

The Minimum Biofilm Eradication Concentration (MBEC) assay is used to determine the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Experimental Workflow: MBEC Assay



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Caption: Workflow for MBEC determination.

Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

1. Materials:

- Same materials as for the MIC assay.

- Flat-bottom 96-well microtiter plates (tissue-culture treated).
- Crystal violet solution (0.1%).
- Ethanol (95%) or acetic acid (33%).
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) salt and menadione.
- Plate reader.

2. Procedure:

- Biofilm Formation:
 - Prepare a fungal suspension as described for the MIC assay.
 - Dispense 100 μ L of the fungal suspension into the wells of a flat-bottom 96-well plate.
 - Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
 - After incubation, gently wash the wells twice with sterile PBS to remove non-adherent (planktonic) cells.
- Natamycin Treatment:
 - Prepare serial dilutions of natamycin in a suitable medium (e.g., RPMI-1640).
 - Add 200 μ L of each natamycin dilution to the wells containing the pre-formed biofilms.
 - Include a drug-free medium control.
 - Incubate the plate for a further 24 hours at 37°C.
- Quantification of Biofilm Eradication:
 - a) Crystal Violet Staining (Biomass Quantification):
 - After treatment, wash the wells with PBS.

- Add 125 μ L of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
- Wash the wells again with PBS to remove excess stain.
- Add 200 μ L of 95% ethanol or 33% acetic acid to each well to solubilize the stain.
- Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

b) XTT Assay (Metabolic Activity/Viability):

- After treatment, wash the wells with PBS.
 - Prepare the XTT-menadione solution.
 - Add 100 μ L of the XTT-menadione solution to each well.
 - Incubate the plate in the dark at 37°C for 2-5 hours.
 - Measure the absorbance at 490 nm.
- Data Analysis: The MBEC is defined as the lowest concentration of natamycin that causes a significant reduction in biofilm biomass (crystal violet) or metabolic activity (XTT) compared to the untreated control.

Summary of Natamycin Biofilm Efficacy Data

Fungal Species	Natamycin Concentration	Effect on Biofilm	Reference(s)
Multispecies yeast biofilms	0.01 mM	Significant reduction in attachment and biofilm formation	[12]
Candida tropicalis	0.3 - 1.2 mmol/L	Strong decrease in cell number and disruption of biofilm structure	[11]

Note: Quantitative MBEC values for natamycin against a wide range of fungi are not extensively reported in the literature. The available data suggests that natamycin can be effective in reducing yeast biofilm formation and viability.

Conclusion

The in vitro assays described in this application note provide a robust framework for evaluating the antifungal efficacy of natamycin. The MIC assay is fundamental for determining the potency of natamycin against various fungal isolates. Time-kill curve assays offer valuable insights into its fungicidal or fungistatic properties, while biofilm eradication assays are crucial for assessing its effectiveness against complex microbial communities. The provided protocols, adapted from standardized methods, and the summary of existing data serve as a valuable resource for researchers in the fields of mycology, drug discovery, and food science. Further research to expand the quantitative dataset, particularly for time-kill kinetics and biofilm eradication, will enhance our understanding of natamycin's full potential.

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